molecular formula C10H13NO B1440697 3-(But-3-en-1-yloxy)aniline CAS No. 1152500-24-7

3-(But-3-en-1-yloxy)aniline

Cat. No.: B1440697
CAS No.: 1152500-24-7
M. Wt: 163.22 g/mol
InChI Key: KDVIBXRCWHRGGD-UHFFFAOYSA-N
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Description

It is a yellowish-brown powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-en-1-yloxy)aniline typically involves the reaction of 3-aminophenol with 3-buten-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and bases, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-(But-3-en-1-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

3-(But-3-en-1-yloxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(But-3-en-1-yloxy)benzenamine
  • 2-(But-3-en-1-yloxy)aniline
  • 4-(But-3-en-1-yloxy)aniline

Comparison: 3-(But-3-en-1-yloxy)aniline is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

3-but-3-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVIBXRCWHRGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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